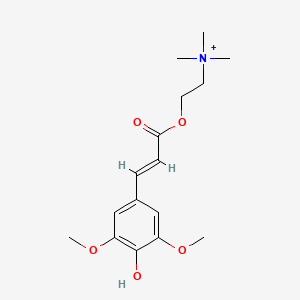

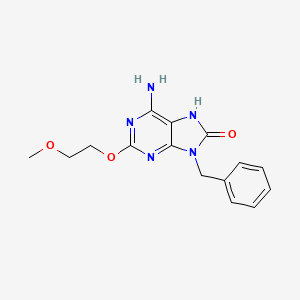

6-Amino-9-benzyl-2-(2-methoxyethoxy)-9H-purin-8-ol

Vue d'ensemble

Description

Le Ligand du Récepteur de type Toll 7 II est un composé synthétique conçu pour activer le Récepteur de type Toll 7, une protéine qui joue un rôle crucial dans le système immunitaire inné. Le Récepteur de type Toll 7 est principalement situé dans les endosomes des cellules immunitaires et reconnaît l'acide ribonucléique monobrin provenant des virus, déclenchant une réponse immunitaire . L'activation du Récepteur de type Toll 7 par ses ligands conduit à la production de cytokines pro-inflammatoires et d'interférons de type I, qui sont essentiels à l'immunité antivirale .

Applications De Recherche Scientifique

Toll-Like Receptor 7 Ligand II has a wide range of scientific research applications, including:

Immunotherapy: The compound is used to activate Toll-Like Receptor 7 in immune cells, enhancing the body’s immune response against cancer and viral infections.

Vaccine Adjuvants: Toll-Like Receptor 7 Ligand II is used as an adjuvant in vaccines to boost the immune response and improve vaccine efficacy.

Autoimmune Disease Research: The compound is studied for its role in modulating immune responses in autoimmune diseases, such as systemic lupus erythematosus.

Drug Development: Researchers use Toll-Like Receptor 7 Ligand II to develop new therapeutic agents targeting Toll-Like Receptor 7 for various diseases.

Mécanisme D'action

Target of Action

The primary target of 6-Amino-9-benzyl-2-(2-methoxyethoxy)-9H-purin-8-ol, also known as TLR7 Ligand II, is Toll-Like Receptor 7 (TLR7) . TLR7 is a member of the Toll-like receptor family, which plays a crucial role in the innate immune system by recognizing pathogen-associated molecular patterns .

Mode of Action

TLR7 Ligand II interacts with TLR7, triggering a cascade of intracellular signaling events . TLR7 is an intracellular receptor expressed on the membrane of endosomes . The binding of TLR7 Ligand II to TLR7 initiates host defense reactions, which are ligand-dependent and cell type-dependent, leading to the production of pro-inflammatory cytokines and type 1 interferon .

Biochemical Pathways

Upon activation by TLR7 Ligand II, TLR7 triggers the induction of a Th1 type innate immune response . This process involves the activation of various immune cascades, leading to the production of certain cytokines and chemokines . These immune responses can improve tumor therapy by activating both innate and adaptive immune responses .

Pharmacokinetics

Its agonist activity at human tlr7 has been measured using a luciferase reporter gene assay, with an ec50 value of 320E+3nM . This suggests that the compound has a certain degree of bioavailability, but more research is needed to fully understand its ADME properties.

Result of Action

The activation of TLR7 by TLR7 Ligand II can lead to a variety of molecular and cellular effects. For instance, it can induce the development of antigen-specific immunity . In the context of cancer, TLR7 Ligand II can inhibit the proliferation and induce apoptosis of pancreatic cancer cells .

Action Environment

The action of TLR7 Ligand II can be influenced by various environmental factors. For example, the disease-associated cytokine environment can shape the pathogenic B cell responses to TLR7 engagement . Furthermore, nucleotide modifications can modulate the cleavage kinetics of ssRNAs into ligands that limit TLR8 activation and preferentially trigger TLR7 .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : La synthèse du Ligand du Récepteur de type Toll 7 II implique plusieurs étapes, notamment la préparation de composés intermédiaires et leurs réactions ultérieures. Une voie de synthèse courante implique l'utilisation de dérivés de l'imidazoquinoléine, connus pour leur capacité à activer le Récepteur de type Toll 7 . Les conditions de réaction incluent généralement l'utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour garantir les transformations chimiques souhaitées .

Méthodes de Production Industrielle : La production industrielle du Ligand du Récepteur de type Toll 7 II suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'optimisation des conditions de réaction pour maximiser le rendement et la pureté tout en minimisant les coûts et l'impact environnemental. Cela peut inclure l'utilisation de réacteurs à flux continu, de techniques de purification avancées et de mesures strictes de contrôle qualité .

Analyse Des Réactions Chimiques

Types de Réactions : Le Ligand du Récepteur de type Toll 7 II subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former différents dérivés avec une activité biologique modifiée.

Substitution : Les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels, permettant l'ajustement précis des propriétés du ligand.

Réactifs et Conditions Communs :

Agents oxydants : Peroxyde d'hydrogène, permanganate de potassium.

Agents réducteurs : Borohydrure de sodium, hydrure de lithium et d'aluminium.

Réactifs de substitution : Agents halogénants, nucléophiles.

Principaux Produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés du Ligand du Récepteur de type Toll 7 II avec des structures chimiques modifiées et des activités biologiques potentiellement améliorées .

4. Applications de la Recherche Scientifique

Le Ligand du Récepteur de type Toll 7 II a un large éventail d'applications de recherche scientifique, notamment :

Adjuvants vaccinaux : Le Ligand du Récepteur de type Toll 7 II est utilisé comme adjuvant dans les vaccins pour stimuler la réponse immunitaire et améliorer l'efficacité des vaccins.

Recherche sur les maladies auto-immunes : Le composé est étudié pour son rôle dans la modulation des réponses immunitaires dans les maladies auto-immunes, telles que le lupus érythémateux disséminé.

Développement de médicaments : Les chercheurs utilisent le Ligand du Récepteur de type Toll 7 II pour développer de nouveaux agents thérapeutiques ciblant le Récepteur de type Toll 7 pour diverses maladies.

5. Mécanisme d'Action

Le Ligand du Récepteur de type Toll 7 II exerce ses effets en se liant au Récepteur de type Toll 7 dans les endosomes des cellules immunitaires. Cette liaison déclenche une cascade de signalisation impliquant la protéine adaptatrice MyD88, conduisant à l'activation du facteur nucléaire kappa-light-chain-enhancer des cellules B activées (NF-κB) et des facteurs de régulation de l'interféron (IRF) . Ces facteurs de transcription induisent ensuite la production de cytokines pro-inflammatoires et d'interférons de type I, qui sont cruciaux pour l'immunité antivirale et antitumorale .

Composés Similaires :

Gardiquimod : Un agoniste synthétique du Récepteur de type Toll 7 utilisé dans la recherche pour ses propriétés immunostimulantes.

Unicité : Le Ligand du Récepteur de type Toll 7 II est unique en termes d'affinité de liaison spécifique et de puissance d'activation pour le Récepteur de type Toll 7. Sa structure chimique permet une activation ciblée du Récepteur de type Toll 7, conduisant à une réponse immunitaire robuste avec des effets hors cible minimes . Cela en fait un outil précieux pour les applications de recherche et thérapeutiques .

Comparaison Avec Des Composés Similaires

Imiquimod: Another Toll-Like Receptor 7 agonist used in the treatment of skin cancers and viral infections.

Gardiquimod: A synthetic Toll-Like Receptor 7 agonist used in research for its immunostimulatory properties.

Uniqueness: Toll-Like Receptor 7 Ligand II is unique in its specific binding affinity and activation potency for Toll-Like Receptor 7. Its chemical structure allows for targeted activation of Toll-Like Receptor 7, leading to a robust immune response with minimal off-target effects . This makes it a valuable tool in both research and therapeutic applications .

Propriétés

IUPAC Name |

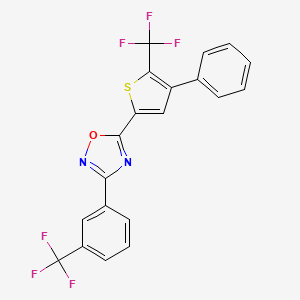

6-amino-9-benzyl-2-(2-methoxyethoxy)-7H-purin-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N5O3/c1-22-7-8-23-14-18-12(16)11-13(19-14)20(15(21)17-11)9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,17,21)(H2,16,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYCDGEZXHXHLGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=NC(=C2C(=N1)N(C(=O)N2)CC3=CC=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60434307 | |

| Record name | TLR7 Ligand II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60434307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

226907-52-4 | |

| Record name | TLR7 Ligand II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60434307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.